molecular formula C6H17O3PSi B1598602 Dimethyl trimethylsilylmethylphosphonate CAS No. 13433-42-6

Dimethyl trimethylsilylmethylphosphonate

Cat. No. B1598602
CAS RN: 13433-42-6
M. Wt: 196.26 g/mol
InChI Key: QBHFBIHXALNDCB-UHFFFAOYSA-N
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Description

Dimethyl trimethylsilylmethylphosphonate, also known as [(Trimethylsilyl)methyl]-phosphonic acid dimethyl ester, is a chemical compound with the linear formula (CH3)3SiCH2P(O)(OCH3)2 . It is used as a reactant for the synthesis of phosphonato-phosphine palladacycles and studying the synthetic applications of phosphoryl-stabilized anions .


Synthesis Analysis

The compound is used as a reactant for various reactions including the synthesis of phosphonato-phosphine palladacycles, studying the synthetic applications of phosphoryl-stabilized anions, Peterson olefination reactions, and dilithiation and transmetalation . It is also used in the formation of phosphorus ylide via 1,3-silyl migration .


Molecular Structure Analysis

The molecular structure of Dimethyl trimethylsilylmethylphosphonate is represented by the linear formula (CH3)3SiCH2P(O)(OCH3)2 . It has a molecular weight of 196.26 .


Chemical Reactions Analysis

Dimethyl trimethylsilylmethylphosphonate is involved in various chemical reactions. It is used as a reactant for the synthesis of phosphonato-phosphine palladacycles and studying the synthetic applications of phosphoryl-stabilized anions . It also participates in Peterson olefination reactions and dilithiation and transmetalation .


Physical And Chemical Properties Analysis

Dimethyl trimethylsilylmethylphosphonate has a refractive index of n20/D 1.435 (lit.) and a density of 1.024 g/mL at 25°C (lit.) . It has a boiling point of 111-114°C/21.5 mmHg (lit.) .

Scientific Research Applications

  • Horner-Emmons Reaction Enhancement : Dimethyl α-trimethylsilylbenzylphosphonate, a compound related to Dimethyl trimethylsilylmethylphosphonate, has been utilized in fluoride ion-induced Horner-Emmons reactions with carbonyl compounds, yielding corresponding olefins. This demonstrates its potential as a reactant in organic synthesis and material science applications (Kawashima, Ishii, & Inamoto, 1987).

  • Combustion Byproduct Identification : The compound has been identified in the combustion byproducts of dimethyl methylphosphonate, a simulant for organophosphorus chemical warfare agents. This indicates its relevance in environmental and forensic science, particularly in the analysis of chemical residues (Rapp, Nogueira, Fisher, & Gouldin, 1997).

  • Phosphorus Ylide Formation and Wittig Reaction : Dimethyl trimethylsilylmethylphosphonate has been shown to react with carbonyl compounds, forming terminal olefins and other compounds. This reaction is significant in organic chemistry for the synthesis of various olefins, highlighting its role in the creation of complex organic molecules (SekiguchiAkira & AndoWataru, 1978).

  • Synthesis of Vinylphosphonates : The compound has been used in the synthesis of 1-(Trimethylsilyl)- and 1-(Trimethylstannyl)vinylphosphonates. These reactions are crucial for the preparation of vinylphosphonates, which are valuable in various chemical syntheses (Okada et al., 2014).

  • Bisphosphonate Potency Assessment : In the context of medical research, dimethyl trimethylsilylmethylphosphonate-related compounds have been used in the evaluation of new bisphosphonates for clinical use. This highlights its significance in pharmaceutical research, particularly in the development of treatments for bone diseases (Papapoulos et al., 1989).

  • Flame Retardancy in Lithium-Ion Batteries : Its derivatives, like dimethyl methylphosphonate, have been explored as flame retardant additives for lithium-ion battery electrolytes. This research is pivotal in improving the safety of energy storage systems (Xiang, Xu, Wang, & Chen, 2007).

  • Flame Inhibition Studies : Studies on flame inhibition activity of phosphorus-containing compounds, including derivatives of Dimethyl trimethylsilylmethylphosphonate, have been conducted. This research is vital in understanding the role of these compounds in fire safety and suppression (Siow & Laurendeau, 2004).

Safety And Hazards

Dimethyl trimethylsilylmethylphosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is irritating to eyes, respiratory system, and skin .

Future Directions

Future research directions could involve further investigation into the synthetic applications of Dimethyl trimethylsilylmethylphosphonate, particularly in the formation of phosphorus ylide via 1,3-silyl migration . Additionally, the compound’s role in the up-regulation of the Nrf2 pathway could be explored further .

properties

IUPAC Name

dimethoxyphosphorylmethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17O3PSi/c1-8-10(7,9-2)6-11(3,4)5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFBIHXALNDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401762
Record name Dimethyl trimethylsilylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl trimethylsilylmethylphosphonate

CAS RN

13433-42-6
Record name Dimethyl trimethylsilylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl trimethylsilylmethylphosphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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